

4-benzylmorpholine-3-carboxylic acid hydrochloride salt properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-benzylmorpholine-3-carboxylic Acid

Cat. No.: B089960

[Get Quote](#)

An In-depth Technical Guide to **4-Benzylmorpholine-3-Carboxylic Acid** Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-benzylmorpholine-3-carboxylic acid** hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. While public data for the 3-carboxylic acid isomer is limited, this document synthesizes available information and draws logical parallels from the more extensively documented 4-benzylmorpholine-2-carboxylic acid hydrochloride (CAS 135072-15-0) to provide a robust scientific resource. We will explore its physicochemical properties, propose synthetic methodologies, discuss its potential applications as a structural scaffold, and provide detailed experimental and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this morpholine derivative.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its rigid, chair-like conformation reduces the entropic penalty of binding to a biological target, while the embedded ether oxygen can act as a hydrogen bond

acceptor. The nitrogen atom provides a convenient handle for chemical modification and can be protonated at physiological pH, enhancing aqueous solubility.

The subject of this guide, **4-benzylmorpholine-3-carboxylic acid** hydrochloride, incorporates three key functional groups onto this scaffold:

- N-Benzyl Group: Adds lipophilicity, potentially facilitating membrane permeability, and can engage in hydrophobic or π -stacking interactions with target proteins.
- Carboxylic Acid: A critical pharmacophore capable of forming strong ionic and hydrogen bonds. It is often used to mimic peptide backbones or interact with key residues in an active site. However, this group can also present challenges related to metabolic stability and bioavailability.^[1]
- Hydrochloride Salt: Enhances aqueous solubility and improves the compound's handling and formulation characteristics as a stable, crystalline solid.^[2]

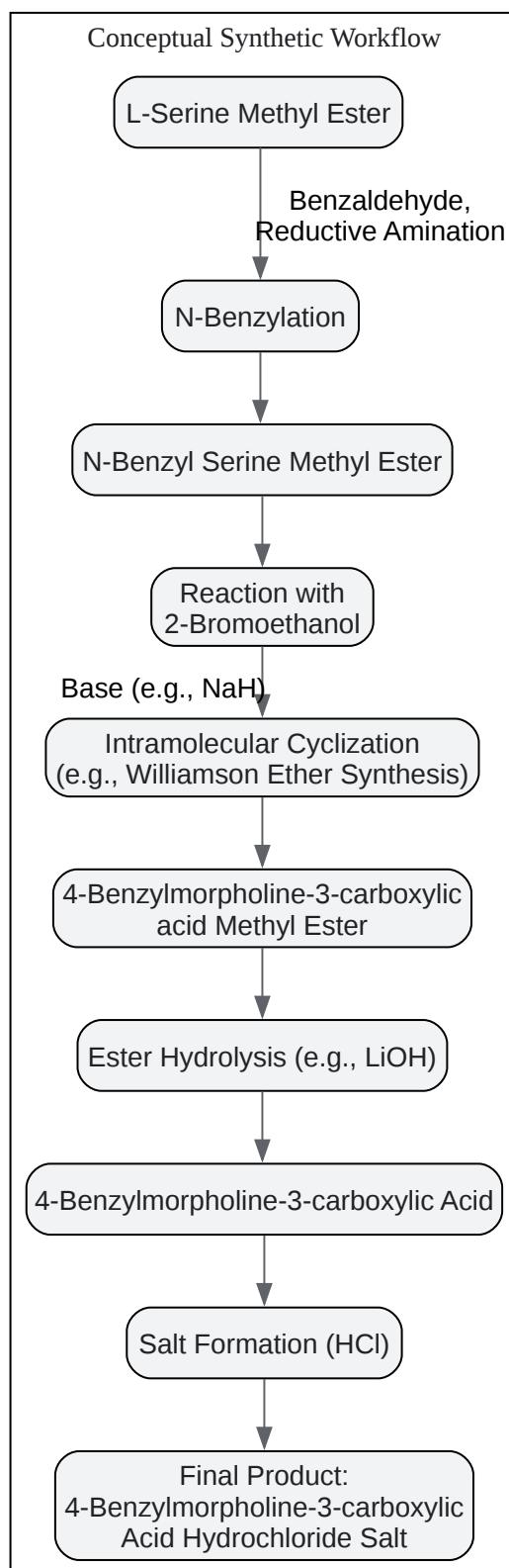
This combination makes the molecule a versatile chiral building block for synthesizing more complex therapeutic agents, particularly in fields like oncology and neurology where morpholine derivatives have shown promise.^{[2][3]}

Physicochemical Properties

A compound's physicochemical properties are fundamental to its application, influencing everything from reaction kinetics to pharmacokinetic profiles. The data below is summarized for **4-benzylmorpholine-3-carboxylic acid** hydrochloride and its closely related 2-isomer, which is more widely documented.

Property	Value / Description	Source
IUPAC Name	4-benzylmorpholine-3-carboxylic acid;hydrochloride	-
CAS Number	1263377-92-9	[4]
Molecular Formula	C12H16CINO3	[2] [5]
Molecular Weight	257.71 g/mol	[2] [5]
Appearance	Expected to be a white to off-white solid	[6]
Purity	Commercially available at ≥90-97% purity	[5] [7]
Solubility	The hydrochloride salt form is intended to enhance aqueous solubility. The molecule possesses both lipophilic (benzyl group) and hydrophilic (morpholine, carboxylic acid) regions. [2]	[2]
Predicted XlogP	-1.3 (for the free base of the 3-isomer)	[8]

Note: Many detailed experimental properties in public databases refer to the 2-carboxylic acid isomer (CAS 135072-15-0).


Expert Insight: The balance between the lipophilic benzyl group and the polar morpholine and carboxylate functions is critical. This amphipathic nature allows for nuanced tuning of a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The hydrochloride salt form is a strategic choice to improve the handling of the compound as a solid and to facilitate its use in aqueous biological assays.

Synthesis and Chemical Reactivity

The synthesis of chiral morpholine derivatives often relies on starting materials from the chiral pool or asymmetric synthesis strategies to control stereochemistry.

Proposed Synthetic Pathway

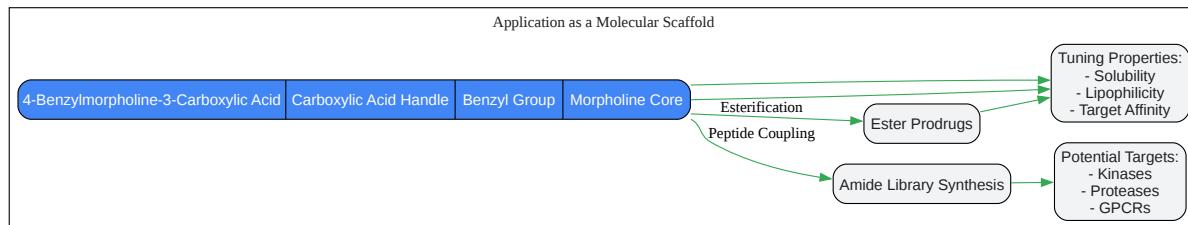
A plausible synthetic route to **4-benzylmorpholine-3-carboxylic acid** can be adapted from established methods for related structures. One such approach involves the cyclization of an N-benzylated amino alcohol. For the 3-substituted pattern, a derivative of serine would be an ideal starting point.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis starting from the chiral pool.

Causality Behind Experimental Choices:

- Starting Material: Using L-Serine methyl ester preserves the desired stereochemistry at the C3 position from the outset, which is more efficient than establishing it later or performing a chiral separation.
- Protection: The methyl ester protects the carboxylic acid during the N-alkylation and cyclization steps, preventing unwanted side reactions.
- Cyclization: An intramolecular Williamson ether synthesis is a reliable method for forming the morpholine ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the hydroxyl group without attacking the ester.
- Deprotection & Salt Formation: A simple ester hydrolysis followed by treatment with hydrochloric acid yields the final, stable salt product.


Chemical Reactivity

The compound's utility as a building block stems from the reactivity of its functional groups:

- Carboxylic Acid: This is the primary site for modification. It can be readily converted to amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), to esters via Fischer esterification, or reduced to a primary alcohol.
- Tertiary Amine: The morpholine nitrogen is a tertiary amine and is relatively unreactive under many conditions, though it can be quaternized with potent alkylating agents. Its basicity is crucial for forming the hydrochloride salt.

Applications in Medicinal Chemistry

4-Benzylmorpholine-3-carboxylic acid hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold for drug development.

- Chiral Building Block: Its defined stereochemistry is essential for creating enantiomerically pure drugs, which is critical for specificity and reducing off-target effects.[2]
- Peptidomimetics: The structure can be used to create non-peptide molecules that mimic the structure and function of peptides, often with improved stability and oral bioavailability.
- Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment that binds to a target, which is then elaborated upon by modifying the carboxylic acid or benzyl group to improve affinity and selectivity.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should always consult specific literature for their exact application and perform appropriate risk assessments.

Protocol 1: Amide Coupling (General Procedure)

This protocol describes the formation of an amide bond, a common reaction to elaborate the core scaffold.

- Dissolution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve **4-benzylmorpholine-3-carboxylic acid** hydrochloride (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
- Base Addition: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.
- Coupling Agent: Add a peptide coupling reagent such as HATU (1.1 eq).
 - Self-Validating Check: The solution may change color (e.g., to yellow).
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
 - Expert Rationale: LC-MS is superior for monitoring as it confirms both the disappearance of starting material (by mass) and the appearance of the product (by mass), providing more confidence than TLC alone.
- Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quality Control & Characterization

Verifying the identity and purity of the compound is critical.

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine the purity of the compound.
 - Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

- Acceptance Criteria: Purity should typically be >95% for use in further synthetic steps or biological assays.
- Mass Spectrometry (MS):
 - Purpose: To confirm the molecular weight of the compound.
 - Method: Use electrospray ionization (ESI) in positive mode.
 - Expected Result: A peak corresponding to the $[M+H]^+$ of the free base ($C_{12}H_{15}NO_3$), which is approximately 222.11 m/z.^[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To confirm the chemical structure.
 - Method: Record a 1H NMR spectrum in a suitable deuterated solvent (e.g., $DMSO-d_6$ or D_2O).
 - Expected Result: Protons on the benzyl group should appear in the aromatic region (~7.2-7.5 ppm), while protons on the morpholine ring will be in the aliphatic region (~2.5-4.5 ppm). The carboxylic acid proton may be broad or exchange with the solvent.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Aspect	Guideline	Source
GHS Hazard	H315: Causes skin irritation. H319: Causes serious eye irritation.	[9]
Pictogram	Irritant (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Handling	Use in a well-ventilated area or fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.	[7] [9]
PPE	Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.	[9]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and air.	[7] [9]
Incompatibilities	Strong oxidizing agents, strong bases, amines.	[7]
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] Skin: Wash with plenty of soap and water. [7]	[7]

Conclusion and Future Outlook

4-Benzylmorpholine-3-carboxylic acid hydrochloride is a valuable and versatile chiral scaffold for modern drug discovery. Its well-defined structure provides a rigid framework that can be strategically functionalized to interact with a wide range of biological targets. While a data gap exists for the 3-carboxylic acid isomer specifically, the wealth of chemical knowledge surrounding the related 2-isomer and the morpholine class in general provides a clear path forward for its use.

Future research will likely focus on synthesizing libraries of amides and esters derived from this core to probe structure-activity relationships (SAR) for various therapeutic targets. Its application in developing novel kinase or protease inhibitors, where rigid scaffolds are often beneficial, represents a particularly promising avenue for exploration. As synthetic methodologies become more advanced, the accessibility and application of such chiral building blocks will undoubtedly continue to expand.

References

- SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride, 98%. (2023, October 6). Fisher Scientific.
- **4-benzylmorpholine-3-carboxylic acid** hydrochloride (C12H15NO3). (n.d.). PubChemLite.
- Benzyl morpholine derivatives. (2007). Google Patents.
- 4-Benzylmorpholine. (n.d.). PubChem.
- Morpholines. (n.d.). American Elements.
- N-Benzoylmorpholine. (n.d.). PubChem.
- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. *Current Medicinal Chemistry*, 29(13), 2203–2234.
- Kostyanovsky, R. G., et al. (2013). Morpholines. *Synthesis and Biological Activity*. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1263377-92-9|4-Benzyl-morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. PubChemLite - 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [4-benzylmorpholine-3-carboxylic acid hydrochloride salt properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089960#4-benzylmorpholine-3-carboxylic-acid-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b089960#4-benzylmorpholine-3-carboxylic-acid-hydrochloride-salt-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com